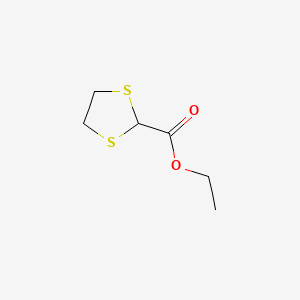
1,3-Ditiolano-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 1,3-dithiolane-2-carboxylate is an organic compound with the molecular formula C6H10O2S2 and a molecular weight of 178.27 g/mol . It is an α-keto acid equivalent and participates in conjugate additions to enones . This compound is known for its role in syn-selective aldol reactions, making it a valuable reagent in organic synthesis .
Aplicaciones Científicas De Investigación
Ethyl 1,3-dithiolane-2-carboxylate has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Ethyl 1,3-dithiolane-2-carboxylate is an α-keto acid equivalent . It primarily targets enones , which are a type of organic compound consisting of an alkene conjugated to a ketone. The role of enones in biochemistry is significant as they are involved in various biochemical reactions.
Mode of Action
The interaction of Ethyl 1,3-dithiolane-2-carboxylate with its targets involves conjugate additions to enones . This compound is a bulky equivalent of acetate and undergoes syn-selective aldol reactions . In these reactions, Ethyl 1,3-dithiolane-2-carboxylate adds across the double bond of the enone, resulting in the formation of new carbon-carbon bonds.
Biochemical Pathways
The anion derived from Ethyl 1,3-dithiolane-2-carboxylate participates as a nucleophile during the total synthesis of the corynanthe alkaloid dihydrocorynantheol and the formal syntheses of the indole alkaloids tacamonine, rhynchophylline, and hirsutine . These biochemical pathways involve the formation of complex organic structures from simpler precursors, highlighting the role of Ethyl 1,3-dithiolane-2-carboxylate in facilitating these transformations.
Pharmacokinetics
Given its molecular weight of 17827 , it can be inferred that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of Ethyl 1,3-dithiolane-2-carboxylate’s action primarily involve the formation of new carbon-carbon bonds through its interaction with enones . This can lead to the synthesis of complex organic structures, such as the corynanthe alkaloid dihydrocorynantheol and the indole alkaloids tacamonine, rhynchophylline, and hirsutine .
Análisis Bioquímico
Biochemical Properties
Ethyl 1,3-dithiolane-2-carboxylate plays a significant role in biochemical reactions due to its ability to act as a nucleophile. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, the anion derived from ethyl 1,3-dithiolane-2-carboxylate participates as a nucleophile during the total synthesis of corynanthe alkaloids and indole alkaloids such as dihydrocorynantheol, tacamonine, rhynchophylline, and hirsutine . These interactions are crucial for the formation of carbon-carbon bonds in organic synthesis.
Cellular Effects
Ethyl 1,3-dithiolane-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a nucleophile allows it to participate in reactions that modify cellular components, thereby affecting cell function. The compound’s impact on gene expression and cellular metabolism is particularly notable in the synthesis of complex natural products .
Molecular Mechanism
The molecular mechanism of ethyl 1,3-dithiolane-2-carboxylate involves its ability to act as a nucleophile in biochemical reactions. It forms covalent bonds with electrophilic centers in biomolecules, facilitating the formation of new chemical bonds. This compound is also known to participate in syn-selective aldol reactions, where it acts as a bulky equivalent of acetate . These interactions are essential for the synthesis of complex organic molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1,3-dithiolane-2-carboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its reactivity may decrease over time due to potential degradation. Long-term studies have shown that ethyl 1,3-dithiolane-2-carboxylate maintains its nucleophilic properties, allowing it to participate in biochemical reactions even after extended periods .
Dosage Effects in Animal Models
The effects of ethyl 1,3-dithiolane-2-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively participates in biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, including potential disruption of cellular processes and metabolic pathways . These threshold effects are crucial for determining the safe and effective use of the compound in biochemical studies.
Metabolic Pathways
Ethyl 1,3-dithiolane-2-carboxylate is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate its conversion into other biochemical intermediates. The compound’s role as an α-keto acid equivalent allows it to participate in reactions that modify metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, ethyl 1,3-dithiolane-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is essential for its participation in various biochemical reactions.
Subcellular Localization
Ethyl 1,3-dithiolane-2-carboxylate is localized in specific subcellular compartments, where it interacts with biomolecules to exert its effects. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its activity and function . This subcellular localization is crucial for the compound’s role in biochemical reactions and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1,3-dithiolane-2-carboxylate can be synthesized through the reaction of ethyl diethoxyacetate and 1,3-propanedithiol in the presence of boron trifluoride etherate (BF3/Et2O) . The reaction typically involves dissolving the ester in chloroform, washing it with aqueous potassium carbonate, drying it over magnesium sulfate, filtering, evaporating, and distilling the residue under reduced pressure .
Industrial Production Methods
While specific industrial production methods for ethyl 1,3-dithiolane-2-carboxylate are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,3-dithiolane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can undergo asymmetric oxidation to yield trans bis-sulfoxide.
Substitution: The compound participates in syn-selective aldol reactions.
Conjugate Addition: It acts as a nucleophile in conjugate additions to enones and α,β-unsaturated δ-lactams.
Common Reagents and Conditions
Common reagents used in reactions involving ethyl 1,3-dithiolane-2-carboxylate include boron trifluoride etherate (BF3/Et2O), potassium carbonate, and magnesium sulfate . The reactions are typically carried out under controlled conditions, such as in the presence of chloroform as a solvent .
Major Products Formed
The major products formed from reactions involving ethyl 1,3-dithiolane-2-carboxylate include trans bis-sulfoxide from oxidation reactions and various aldol adducts from syn-selective aldol reactions .
Comparación Con Compuestos Similares
Ethyl 1,3-dithiolane-2-carboxylate can be compared with similar compounds such as ethyl 1,3-dithiane-2-carboxylate. Both compounds are used in syn-selective aldol reactions and conjugate additions . ethyl 1,3-dithiolane-2-carboxylate is unique due to its specific reactivity and the types of products it forms .
List of Similar Compounds
Propiedades
IUPAC Name |
ethyl 1,3-dithiolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S2/c1-2-8-5(7)6-9-3-4-10-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSHTHLIQOHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1SCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174426 | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a strong offensive odor; [Alfa Aesar MSDS] | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20695 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20461-99-8 | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 1,3-DITHIOLANE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP3BM93ES6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ethyl 1,3-dithiolane-2-carboxylate a useful reagent in alkaloid synthesis?
A1: Ethyl 1,3-dithiolane-2-carboxylate acts as a convenient acetate equivalent in aldol reactions, ultimately allowing for the introduction of specific side chains in alkaloid structures. [, ] This is particularly useful in the synthesis of complex alkaloids like those found in the corynanthe and tacaman families. []
Q2: How does the stereochemistry of the aldol reaction using ethyl 1,3-dithiolane-2-carboxylate vary in alkaloid synthesis?
A2: Research indicates that the stereochemical outcome of the 1,4-addition of ethyl 1,3-dithiolane-2-carboxylate to unsaturated lactams, a crucial step in alkaloid synthesis, can be influenced by the substituent on the indole nitrogen atom. [] This highlights the importance of carefully considering the specific substitution pattern when employing this reagent in alkaloid synthesis.
Q3: Are there alternative reagents to ethyl 1,3-dithiolane-2-carboxylate for introducing acetate units in alkaloid synthesis?
A3: Yes, ethyl 1,3-dithiane-2-carboxylate has also been explored as an acetate equivalent in aldol condensations with chiral aldehydes, showcasing comparable diastereoface selectivity. [] This suggests that researchers have options when selecting the appropriate reagent based on reaction conditions and desired stereochemical outcomes.
Q4: Beyond its role as an acetate equivalent, are there other applications of ethyl 1,3-dithiolane-2-carboxylate in organic synthesis?
A4: Yes, ethyl 1,3-dithiolane-2-carboxylate has been successfully employed in chiral oxazaborolidinone-promoted aldol reactions with silyl ketene acetals. [, ] This methodology allows for the synthesis of acetate aldols with high enantiomeric purity, demonstrating the versatility of this reagent in constructing chiral centers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


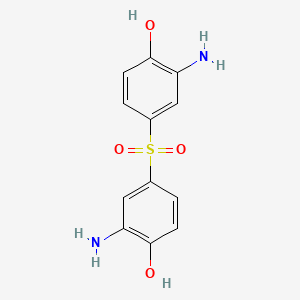



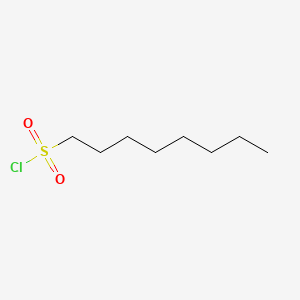


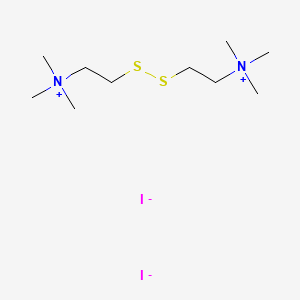

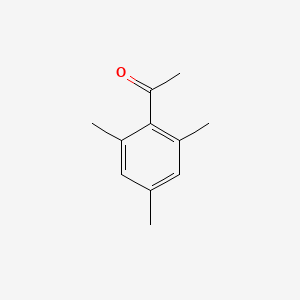

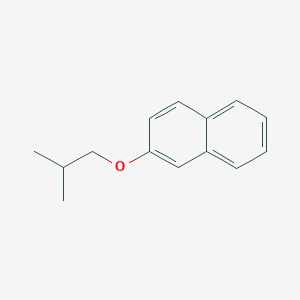
![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)

